N-(2-Fluoro-6-formylphenyl)pivalamide

Description

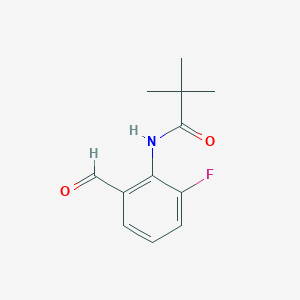

N-(2-Fluoro-6-formylphenyl)pivalamide is a pivalamide derivative featuring a benzene ring substituted with a fluorine atom at the 2-position and a formyl group (-CHO) at the 6-position. The pivalamide moiety (-NHCOC(CH₃)₃) serves as a bulky, electron-withdrawing group, which enhances stability and influences reactivity in synthetic applications.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

N-(2-fluoro-6-formylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16) |

InChI Key |

CFRLPRKAHCVMCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=C1F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, backbone structure (benzene vs. pyridine), and functional groups. Key comparisons include:

Substituent Effects on Benzene Backbone

- N-(2-Chloro-6-hydroxyphenyl)pivalamide (2c): Substituents: 2-Cl, 6-OH. Molecular Formula: C₁₁H₁₃ClNO₂; Molecular Weight: 226.68 g/mol. Synthesis: Prepared in 54% yield via hydroxylation of N-(2-chlorophenyl)pivalamide . Reactivity: The hydroxyl group enables hydrogen bonding and participation in oxidation or coupling reactions, contrasting with the formyl group’s nucleophilic reactivity in the target compound. Spectroscopic Data: ¹³C NMR shows a carbonyl signal at δ 176.88 ppm, distinct from the formyl group’s expected δ 190–200 ppm .

Pyridine-Based Pivalamide Derivatives

- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide: Substituents: Pyridine backbone with 5-F, 4-CHO, 3-I. Molecular Formula: C₁₂H₁₂FINO₂; Molecular Weight: 347.14 g/mol. Applications: The iodine substituent enables cross-coupling reactions (e.g., Suzuki), while the formyl group allows condensation or reduction . Electronic Effects: The pyridine ring’s electron-deficient nature alters reactivity compared to benzene derivatives.

N-(5-Fluoropyridin-2-yl)pivalamide :

Functional Group Implications

- Formyl Group : Enhances electrophilicity, enabling reactions like imine formation or nucleophilic additions. This contrasts with hydroxyl or halogen substituents, which prioritize hydrogen bonding or cross-coupling, respectively.

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect increases ring deactivation, reducing susceptibility to electrophilic substitution compared to chlorine .

Comparative Data Table

Stability and Reactivity Insights

- Hydrolytic Stability : The pivalamide group’s steric bulk protects against hydrolysis. Fluorine’s electron-withdrawing effect further stabilizes the amide bond compared to chlorine or hydroxyl groups .

- Synthetic Versatility : The formyl group in this compound offers a handle for derivatization (e.g., reductive amination), while pyridine-based analogs prioritize transition-metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.